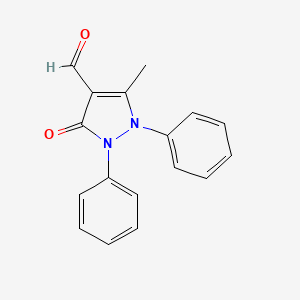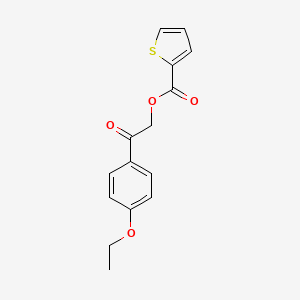![molecular formula C14H22N4O B5658953 (3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5658953.png)
(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a class of molecules that have attracted interest due to their potential biological activity and their unique structural features. The stereochemistry and the presence of multiple functional groups provide a versatile foundation for exploring chemical reactivity and interactions with biological targets.
Synthesis Analysis
The synthesis of related compounds typically involves stereoselective approaches to ensure the correct configuration at the chiral centers. For example, a general and efficient stereoselective approach for the synthesis of pyrrolidines, which share a part of the structure with the compound of interest, has been described, highlighting the significance of achieving the desired stereochemistry in complex molecules (Kumar, Reddy, & Rao, 2003).
Molecular Structure Analysis
The molecular structure of this compound features a cyclobutyl ring, a methyl group, and a pyrimidinyl moiety attached to a pyrrolidinol backbone. The presence of these groups influences the molecule's conformation and its interactions. Studies on similar structures emphasize the importance of the spatial arrangement of these moieties for biological activity and chemical reactivity.
Chemical Reactions and Properties
Compounds with similar structural frameworks undergo a variety of chemical reactions, including cyclocondensation and substitution reactions, which are crucial for further functionalization. For instance, the reactivity of pyrimidinyl moieties with nucleophiles forms the basis for synthesizing derivatives with potential antianaphylactic activity, demonstrating the chemical versatility of this class of compounds (Wagner, Vieweg, & Leistner, 1993).
properties
IUPAC Name |
(3R,4R)-3-cyclobutyl-4-methyl-1-[4-(methylamino)pyrimidin-2-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-8-18(9-14(10,19)11-4-3-5-11)13-16-7-6-12(15-2)17-13/h6-7,10-11,19H,3-5,8-9H2,1-2H3,(H,15,16,17)/t10-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCQLOEMWCNMS-YGRLFVJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C3=NC=CC(=N3)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C3=NC=CC(=N3)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-1-[(7-fluoro-2-methylquinolin-4-yl)carbonyl]-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5658871.png)
![N-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-2-methyl-2-propanamine](/img/structure/B5658885.png)
![3-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5658896.png)
![(4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5658903.png)
![(1R*,5R*)-6-[4-(difluoromethoxy)benzoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5658909.png)
![ethyl 4-[(2-furylmethyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658915.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5658957.png)
![2-isobutyl-8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5658963.png)

![N,N-dimethyl-4-(3-oxo-3-{[3-(trifluoromethyl)benzyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5658971.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5658979.png)
![2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5658987.png)